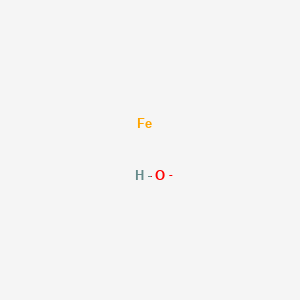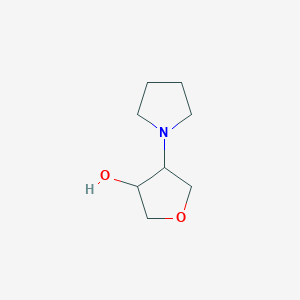
Acid Blue 183
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Blue 183 is a synthetic dye belonging to the anthraquinone family. It is widely used in various industries, including textile, paper, and leather industries. This dye is also extensively utilized in scientific research, particularly in biology and medicine, as a staining agent to visualize cells and tissues under a microscope .
Vorbereitungsmethoden
The synthesis of Acid Blue 183 involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with N-(4-aminophenyl)acetamide, followed by hydrolysis and subsequent condensation with chloroacetyl chloride . Industrial production methods typically involve the use of high-performance acid dye compositions, which can be uniformly mixed with weak acid dyes, auxiliaries, and stabilizers derived from natural products .
Analyse Chemischer Reaktionen
Acid Blue 183 undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Acid Blue 183 has a wide range of scientific research applications:
Biology: Used as a staining agent to visualize cells and tissues under a microscope.
Medicine: Employed in various assays to detect and quantify biomolecules such as proteins and nucleic acids.
Chemistry: Utilized in high-performance acid dye compositions for dyeing polyamide fibers.
Industry: Applied in the textile, paper, and leather industries for dyeing purposes.
Wirkmechanismus
The mechanism of action of Acid Blue 183 involves its interaction with cellular components, leading to the visualization of cells and tissues. The dye binds to specific molecular targets, such as proteins and nucleic acids, allowing for their detection and quantification in various assays .
Vergleich Mit ähnlichen Verbindungen
Acid Blue 183 is unique due to its high performance in dye compositions and its extensive use in scientific research. Similar compounds include:
Acid Blue 225: Another anthraquinone dye used in similar applications.
Acid Blue 82: Known for its use in textile dyeing.
Acid Orange 95: Used in high-performance acid dye compositions.
This compound stands out due to its superior dye exhaustion rate and biodegradability, making it environmentally friendly and suitable for various industrial applications .
Eigenschaften
CAS-Nummer |
12217-22-0 |
|---|---|
Molekularformel |
C9H13Cl3Si |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





